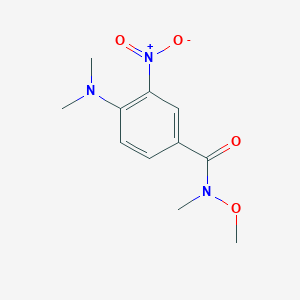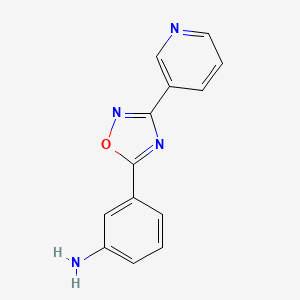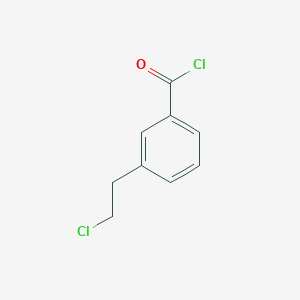
3-(pyridin-4-yl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(pyridin-4-yl)prop-2-enal is an organic compound that features a pyridine ring attached to a propenal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(pyridin-4-yl)prop-2-enal can be synthesized through several methods. One common approach involves the condensation of 4-pyridinecarboxaldehyde with acetaldehyde under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(pyridin-4-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 3-(4-Pyridyl)propanol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: 3-(4-Pyridyl)propanoic acid.
Reduction: 3-(4-Pyridyl)propanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(pyridin-4-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(pyridin-4-yl)prop-2-enal depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Pyridyl)propanoic acid
- 3-(4-Pyridyl)propanol
- 3-(4-Pyridyl)acrylic acid
Uniqueness
3-(pyridin-4-yl)prop-2-enal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H7NO |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
3-pyridin-4-ylprop-2-enal |
InChI |
InChI=1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h1-7H |
Clave InChI |
PEIRJCZXFPMXTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrole, 1-[(2-fluorophenyl)methyl]-](/img/structure/B8711284.png)

![6-Chloro-[n-(1-ethyl)propyl]pyrazine-2-amine](/img/structure/B8711294.png)






![5-[(4-Amino-3-methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B8711344.png)


![ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8711374.png)

